molecular formula C5H8O3 B010250 Ethyl 3-oxopropanoate CAS No. 34780-29-5

Ethyl 3-oxopropanoate

Cat. No.: B010250
CAS No.: 34780-29-5
M. Wt: 116.11 g/mol
InChI Key: SYFFHRPDTQNMQB-UHFFFAOYSA-N
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Mechanism of Action

Ethyl 3-oxopropanoate, also known as Propanoic acid, 3-oxo-, ethyl ester or 3-Oxo-propionic acid ethyl ester, is a compound with the molecular formula C5H8O3 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-propionic acid ethyl ester can be synthesized through several methods. One common method involves the esterification of 3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 3-oxo-propionic acid ethyl ester often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-propionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-propionic acid ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutyrate: Similar in structure but with an additional carbon atom.

Biological Activity

Ethyl 3-oxopropanoate, also known as ethyl acetoacetate, is a versatile compound in organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H8O3. It features a ketone group adjacent to an ester, which contributes to its reactivity and biological properties. The compound is typically a colorless liquid with a fruity odor and is soluble in organic solvents.

Mechanisms of Biological Activity

This compound exhibits several biological activities, which can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key enzymes involved in cell survival.
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human gastric cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 125 µg/mL to 500 µg/mL, indicating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa125

Research Findings

Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity. Modifications to the ester or ketone groups can lead to compounds with improved potency against specific targets.

Derivative Synthesis

Several derivatives have been synthesized and tested for enhanced biological activity:

  • Ethyl 3-(4-chlorophenyl)amino-3-oxopropanoate : This derivative exhibited increased anticancer activity compared to the parent compound, suggesting that substituents can significantly influence biological outcomes.

Properties

IUPAC Name

ethyl 3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFFHRPDTQNMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452420
Record name 3-Oxo-propionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34780-29-5
Record name 3-Oxo-propionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxopropanoate
Reactant of Route 2
Ethyl 3-oxopropanoate
Reactant of Route 3
Ethyl 3-oxopropanoate
Reactant of Route 4
Ethyl 3-oxopropanoate
Reactant of Route 5
Ethyl 3-oxopropanoate
Reactant of Route 6
Ethyl 3-oxopropanoate

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